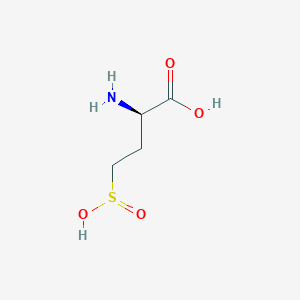
D-Homocysteinesulfinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Homocysteinesulfinic acid is a sulfur-containing amino acid derivative. It is known for its role as a potent and fast-acting agonist of the N-methyl-D-aspartate (NMDA) glutamate receptor . This compound has been studied for its potential involvement in various neurological conditions, including amyotrophic lateral sclerosis (ALS), due to its excitotoxic properties .
Chemical Reactions Analysis
D-Homocysteinesulfinic acid undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in substitution reactions where the sulfinic acid group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
D-Homocysteinesulfinic acid has several scientific research applications:
Neuroscience: It is used to study excitotoxicity and its role in neurodegenerative diseases like ALS.
Pharmacology: It serves as a tool to investigate the function of NMDA receptors and other glutamate receptors.
Biochemistry: It is used to explore the metabolism of sulfur-containing amino acids and their derivatives.
Mechanism of Action
D-Homocysteinesulfinic acid exerts its effects primarily through its action on NMDA receptors. It acts as an agonist, binding to these receptors and mimicking the action of glutamate, the natural ligand . This binding leads to the activation of the receptor and subsequent calcium influx into the cell, which can result in excitotoxicity if not properly regulated .
Comparison with Similar Compounds
D-Homocysteinesulfinic acid is similar to other sulfur-containing amino acids, such as:
- L-Homocysteine sulfinic acid
- L-Homocysteic acid
- L-Cysteine sulfinic acid
- L-Cysteic acid
These compounds also act as agonists at various glutamate receptors, but this compound is noted for its potency and fast action . Its unique properties make it a valuable tool in research focused on excitotoxicity and receptor function.
Properties
Molecular Formula |
C4H9NO4S |
|---|---|
Molecular Weight |
167.19 g/mol |
IUPAC Name |
(2R)-2-amino-4-sulfinobutanoic acid |
InChI |
InChI=1S/C4H9NO4S/c5-3(4(6)7)1-2-10(8)9/h3H,1-2,5H2,(H,6,7)(H,8,9)/t3-/m1/s1 |
InChI Key |
PDNJLMZEGXHSCU-GSVOUGTGSA-N |
SMILES |
C(CS(=O)O)C(C(=O)O)N |
Isomeric SMILES |
C(CS(=O)O)[C@H](C(=O)O)N |
Canonical SMILES |
C(CS(=O)O)C(C(=O)O)N |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-[3-(aminomethyl)phenyl]propanoate hydrochloride](/img/structure/B1647830.png)




![2',3'-Dihydrospiro[cyclohexane-1,1'-indene]-4-one](/img/structure/B1647846.png)







